Comprehensive Structural and Physicochemical Profiling of 1-(3-Hydroxyquinolin-7-yl)ethanone: A Technical Guide for Drug Discovery
Comprehensive Structural and Physicochemical Profiling of 1-(3-Hydroxyquinolin-7-yl)ethanone: A Technical Guide for Drug Discovery
Executive Summary
In modern drug discovery, the quinoline scaffold is recognized as a highly privileged pharmacophore, frequently embedded in antimalarial, antineoplastic, and kinase-inhibitory agents. Among its functionalized derivatives, 1-(3-Hydroxyquinolin-7-yl)ethanone (CAS: 1958100-86-1) stands out as a critical building block. The strategic placement of a hydroxyl group at the C3 position and an acetyl group at the C7 position creates a unique electronic push-pull system across the bicyclic core.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. This guide provides an in-depth analysis of the compound's precise molecular weight calculations, 3D conformational dynamics, modern synthetic methodologies, and the self-validating analytical protocols required to ensure structural integrity during pharmaceutical development.
Physicochemical Properties & Molecular Weight Analysis
The foundation of any robust assay or synthetic scale-up is the absolute verification of the starting material's physicochemical properties. For 1-(3-Hydroxyquinolin-7-yl)ethanone, the exact molecular weight and isotopic distribution dictate the parameters for high-resolution mass spectrometry (HRMS) validation.
Causality in Molecular Weight Calculation
The molecular formula is C₁₁H₉NO₂ . To calculate the standard molecular weight (MW) used in bulk stoichiometric conversions, we utilize the standard atomic weights:
-
Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol
-
Hydrogen (H): 9 atoms × 1.008 g/mol = 9.072 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol
-
Total Standard MW: 187.198 g/mol
For exact mass (monoisotopic mass) targeting in LC-MS/MS workflows, the calculation relies on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), yielding a monoisotopic mass of 187.0633 Da . This distinction is critical; using the standard MW in high-resolution mass spectrometry will lead to calibration errors and false-negative identifications.
Quantitative Data Summary
| Property | Value | Significance in Drug Design |
| IUPAC Name | 1-(3-Hydroxyquinolin-7-yl)ethan-1-one | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 1 | Unique identifier for sourcing via suppliers like 1 and . |
| Molecular Formula | C₁₁H₉NO₂ | Core composition. |
| Molecular Weight | 187.20 g/mol | Used for stoichiometric calculations in synthesis. |
| Monoisotopic Mass | 187.0633 Da | Target mass for HRMS validation [M+H]⁺ = 188.0711. |
| SMILES String | CC(=O)c1ccc2cc(O)cnc2c1 | Essential for computational modeling and docking. |
| H-Bond Donors/Acceptors | 1 Donor (OH), 3 Acceptors (N, O, O) | Favorable for Lipinski's Rule of 5 compliance. |
3D Structural Elucidation & Conformational Dynamics
The 3D structure of 1-(3-Hydroxyquinolin-7-yl)ethanone is not entirely rigid. While the fused bicyclic quinoline core is strictly planar due to aromatic delocalization, the molecule exhibits conformational flexibility at the C7-acetyl group.
Conformational Logic
The C7-acetyl group can rotate around the C(aryl)-C(carbonyl) bond. However, computational Density Functional Theory (DFT) optimizations and 2 reveal that the carbonyl oxygen prefers to remain coplanar with the quinoline ring to maximize π-conjugation. The 3-hydroxyl group acts as a strong hydrogen bond donor. In the solid state, this leads to intermolecular hydrogen bonding between the 3-OH of one molecule and the quinoline nitrogen (or the C7-carbonyl oxygen) of an adjacent molecule, forming highly ordered crystalline lattices.
Experimental Elucidation Workflow
To definitively prove the 3D structure, a self-validating orthogonal approach combining solution-state NMR and solid-state X-ray crystallography is required.
Workflow for 3D structure elucidation using orthogonal NMR and X-ray techniques.
Synthetic Methodologies & Mechanistic Pathways
Historically, synthesizing 3-hydroxyquinolines was notoriously difficult, often requiring harsh diazotization of 3-aminoquinolines. However, modern synthetic logic leverages 3 or extended4 to construct the functionalized core directly from acyclic precursors.
Retrosynthetic Logic
To yield 1-(3-Hydroxyquinolin-7-yl)ethanone, the retrosynthetic disconnection breaks the quinoline ring at the C2-C3 and N1-C8a bonds. This traces back to a highly functionalized aniline derivative (e.g., 1-(4-amino-3-formylphenyl)ethanone) reacting with an α -hydroxyketone or pyruvic acid derivative. The acid-catalyzed condensation forms an imine intermediate, which undergoes intramolecular cyclization and subsequent aromatization (loss of water) to yield the thermodynamically stable quinoline core.
Retrosynthetic pathway and cyclization logic for 3-hydroxyquinoline derivatives.
Step-by-Step Synthesis Protocol
Note: This protocol is adapted from modern cascade cyclization techniques to ensure self-validation and high yield.
-
Reaction Setup: In an oven-dried 50 mL Schlenk flask, dissolve 1.0 equivalent of the appropriate o-aminoacetophenone derivative and 1.2 equivalents of the α -hydroxyketone in 15 mL of anhydrous acetonitrile (CH₃CN).
-
Catalysis: Add 5.0 equivalents of 11.5 N HCl dropwise at 0 °C. Causality: The strong acid protonates the carbonyl oxygen of the ketone, vastly increasing its electrophilicity and driving the initial imine condensation.
-
Cyclization: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours. Monitor the consumption of starting materials via TLC (Hexanes:EtOAc, 3:1).
-
Quenching & Extraction: Cool the mixture to room temperature. Quench with 5 mL of methanol, then neutralize carefully with saturated aqueous NaHCO₃ until pH ~7.5. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the pure 1-(3-Hydroxyquinolin-7-yl)ethanone.
Analytical Validation Protocol (Self-Validating System)
To guarantee the structural integrity of the synthesized or procured compound, a self-validating analytical system must be employed. Relying on a single method (e.g., LC-MS alone) is insufficient because it cannot differentiate between positional isomers (e.g., the 6-acetyl vs. 7-acetyl isomer).
Step-by-Step Validation Methodology
Phase 1: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid.
-
Inject 2 µL into an ESI-Q-TOF mass spectrometer operating in positive ion mode.
-
Validation Check: Observe the exact mass. The theoretical [M+H]⁺ peak is 188.0711 m/z . A mass error of < 5 ppm confirms the elemental composition C₁₁H₉NO₂.
Phase 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because its strong hydrogen-bond accepting nature disrupts intermolecular analyte-analyte H-bonds, resulting in a sharp, distinct singlet for the 3-OH proton.
-
Acquire a ¹H NMR spectrum (600 MHz). Look for the characteristic highly deshielded singlet of the hydroxyl proton (typically > 10.0 ppm) and the sharp 3-proton singlet of the acetyl methyl group (~2.6 ppm).
-
Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra.
-
Validation Check: The HMBC spectrum must show a definitive 3-bond correlation (³JCH) between the methyl protons of the acetyl group and the C7 aromatic carbon of the quinoline ring. This unambiguously proves the acetyl group is at position 7, self-validating the structural connectivity.
References
-
Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis Source: MDPI Molbank via ResearchGate URL:[Link]
-
NMR Crystallographic Approach to Study the Variation of the Dynamics of Quinine and Its Quasienantiomer Quinidine Source: ACS Publications URL:[Link]
